Isomaltulose hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C12H24O12 |

|---|---|

Poids moléculaire |

360.31 g/mol |

Nom IUPAC |

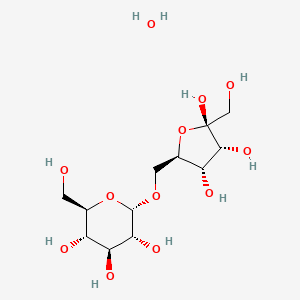

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[[(2R,3S,4R,5R)-3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-4-6(15)8(17)9(18)11(22-4)21-2-5-7(16)10(19)12(20,3-14)23-5;/h4-11,13-20H,1-3H2;1H2/t4-,5-,6-,7-,8+,9-,10-,11+,12-;/m1./s1 |

Clé InChI |

XZKUCJJNNDINKX-ARGRFZMYSA-N |

SMILES isomérique |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@H]([C@](O2)(CO)O)O)O)O)O)O)O.O |

SMILES canonique |

C(C1C(C(C(C(O1)OCC2C(C(C(O2)(CO)O)O)O)O)O)O)O.O |

Origine du produit |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Isomaltulose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltulose, a structural isomer of sucrose, is a disaccharide carbohydrate with unique physicochemical and physiological properties that make it a subject of increasing interest in the pharmaceutical and food industries. This technical guide provides an in-depth overview of the core physicochemical properties of Isomaltulose hydrate (B1144303) (also known by the trade name Palatinose™). It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key processes. This document summarizes quantitative data in structured tables, details experimental protocols for property determination, and includes diagrams for metabolic pathways and experimental workflows to facilitate a thorough understanding of this functional carbohydrate.

Chemical and Physical Properties

Isomaltulose hydrate is a white, crystalline substance with a mild, natural sweetness, approximately 42-50% that of sucrose, and no aftertaste.[1][2][3] It is a reducing sugar composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[4][5] This structural difference from sucrose's α-1,2 linkage is responsible for many of its distinct properties.

General Properties

The fundamental chemical and physical characteristics of this compound are summarized in the table below.

| Property | Value | References |

| Chemical Name | 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate | |

| Synonyms | Palatinose hydrate, Isomaltulose monohydrate | |

| CAS Number | 58024-13-8 (monohydrate), 13718-94-0 (anhydrous) | |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O (as monohydrate) | |

| Molecular Weight | 360.31 g/mol (monohydrate) | |

| Appearance | White to light yellow crystalline powder | |

| Sweetness | ~50% of sucrose | |

| Melting Point | 122-128 °C | |

| Density (Predicted) | 1.69 ± 0.1 g/cm³ | |

| Optical Rotation [α]D²⁰ | +96° to +101° (c=1-4, H₂O) | |

| Caloric Value | 4 kcal/g |

Solubility

This compound is soluble in water, with its solubility increasing with temperature. It is insoluble in ethanol.

| Solvent | Solubility | Temperature | References |

| Water | Soluble, increases with temperature | 25 °C | |

| DMSO | 68 mg/mL | 25 °C | |

| Ethanol | Insoluble | 25 °C |

Stability and Hygroscopicity

A key feature of Isomaltulose is its high stability under acidic and thermal conditions, which is attributed to the stable α-1,6-glycosidic bond. Unlike sucrose, it does not readily hydrolyze in acidic environments and does not participate in the Maillard reaction. Isomaltulose exhibits low hygroscopicity (moisture absorption), which makes it a free-flowing powder that resists lumping. When mixed with citric acid, its hygroscopicity shows minimal increase, in contrast to sucrose.

Experimental Protocols

This section details the methodologies for determining key physicochemical and physiological properties of this compound.

Determination of Crystal Structure and Thermal Properties

2.1.1. Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.

-

Principle: A single crystal of this compound is mounted and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and atomic coordinates.

-

Sample Preparation: Single crystals suitable for diffraction are grown from a supersaturated solution (e.g., water-ethanol mixture) by slow evaporation.

-

Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα) and a detector is used.

-

Data Analysis: The diffraction data is processed to solve and refine the crystal structure, revealing details about molecular conformation, hydrogen bonding, and crystal packing.

2.1.2. Differential Scanning Calorimetry (DSC)

DSC is used to measure the thermal properties of a sample, such as melting point and phase transitions.

-

Principle: The difference in the amount of heat required to increase the temperature of the this compound sample and a reference is measured as a function of temperature.

-

Sample Preparation: A small, accurately weighed amount of the powdered sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.

-

Instrumentation: A differential scanning calorimeter is used. The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: The melting point is determined from the peak of the endothermic event on the DSC thermogram.

Measurement of Hygroscopicity

Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

-

Principle: The moisture sorption isotherm is determined by measuring the change in mass of the sample at various controlled relative humidity (RH) levels at a constant temperature.

-

Instrumentation: A Dynamic Vapor Sorption (DVS) analyzer or a Hygroscopicity Tandem Differential Mobility Analyzer (HTDMA) can be used. Alternatively, the sample can be placed in desiccators containing saturated salt solutions to create environments of known RH.

-

Procedure (Static Method):

-

Pre-dry the this compound sample to a constant weight.

-

Place known weights of the dried sample in open containers.

-

Store the containers in desiccators with different saturated salt solutions, each providing a specific RH.

-

Monitor the weight of the samples periodically until they reach equilibrium (constant weight).

-

The hygroscopicity is expressed as the mass of water absorbed per unit mass of the dry solid at each RH.

-

Determination of Glycemic Index (GI)

The GI is a relative ranking of carbohydrates in foods according to how they affect blood glucose levels.

-

Principle: The incremental area under the blood glucose response curve (iAUC) after consuming a test food containing a specific amount of carbohydrate is compared to the iAUC after consuming the same amount of a reference carbohydrate (glucose).

-

Protocol Overview (Human Study):

-

Subjects: Recruit healthy adult volunteers (typically 10 or more).

-

Protocol: Subjects undergo testing on separate occasions after an overnight fast.

-

Test Meals: On one occasion, subjects consume a solution of Isomaltulose providing 50g of available carbohydrate. On another occasion, they consume a solution containing 50g of glucose (reference).

-

Blood Sampling: Finger-prick blood samples are taken at baseline (fasting) and at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption of the test meal.

-

Analysis: Blood glucose concentration is measured for each sample. The iAUC is calculated for both Isomaltulose and the glucose reference. The GI is then calculated as: GI = (iAUC of Isomaltulose / iAUC of Glucose) x 100

-

In Vitro Assessment of Non-Cariogenicity

In vitro oral biofilm models are used to assess the potential of a carbohydrate to cause dental caries.

-

Principle: A biofilm of cariogenic bacteria (e.g., Streptococcus mutans) is grown on a surface mimicking a tooth (e.g., bovine enamel slab). The biofilm is then exposed to the test carbohydrate, and the resulting acid production (pH drop) and demineralization are measured.

-

Protocol Overview:

-

Biofilm Formation: S. mutans is cultured on sterilized bovine enamel slabs in a suitable growth medium. The slabs are often pre-treated with saliva to form an acquired pellicle.

-

Carbohydrate Exposure: The mature biofilms are intermittently exposed to solutions of Isomaltulose, a positive control (e.g., 10% sucrose), and a negative control (e.g., saline).

-

pH Measurement: The pH of the culture medium or directly within the biofilm is monitored over time to assess acid production.

-

Demineralization Analysis: After the exposure period, the enamel slabs are analyzed for demineralization, typically by measuring the change in surface microhardness (e.g., using a Knoop hardness tester) or by quantifying mineral loss.

-

Signaling Pathways and Metabolic Fate

Isomaltulose does not activate intracellular signaling pathways in the manner of a bioactive drug. Its primary biological effect is metabolic, stemming from its slow rate of digestion and absorption.

Digestion and Absorption Pathway

The digestion of Isomaltulose occurs in the small intestine, catalyzed by the sucrase-isomaltase enzyme complex located on the brush border of enterocytes. However, the α-1,6-glycosidic bond in Isomaltulose is hydrolyzed much more slowly than the α-1,2 bond in sucrose. This slow cleavage results in a gradual release of glucose and fructose into the bloodstream.

This slow and sustained release of monosaccharides leads to a lower and more stable blood glucose and insulin (B600854) response compared to sucrose.

Experimental and Logical Workflows

Workflow for Glycemic Index Determination

The standardized process for determining the Glycemic Index in human subjects involves several key steps, from subject preparation to data analysis.

Workflow for In Vitro Dental Caries Model

This workflow outlines the process of evaluating the cariogenic potential of Isomaltulose using a static oral biofilm model.

Conclusion

This compound possesses a distinct set of physicochemical properties, including high thermal and acid stability, low hygroscopicity, and a unique metabolic profile characterized by slow digestion and a low glycemic response. These characteristics, substantiated by the experimental methodologies outlined in this guide, make it a versatile ingredient for various applications in the pharmaceutical and food science sectors. The provided data and workflows offer a foundational resource for professionals engaged in research and development involving this functional carbohydrate.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of Isomaltulose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a structural isomer of sucrose, is a disaccharide composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond. Unlike sucrose, where the linkage is α-1,2, this structural difference imparts unique physicochemical and physiological properties to isomaltulose, including a lower glycemic index and non-cariogenicity.[1] Isomaltulose exists in a hydrated form, typically as a monohydrate, and understanding its three-dimensional structure and conformational dynamics is crucial for its application in food science, nutrition, and drug development. This technical guide provides a comprehensive overview of the molecular structure and conformation of isomaltulose hydrate (B1144303), detailing its solid-state and solution-state characteristics.

Crystalline Structure of Isomaltulose Monohydrate

The precise three-dimensional arrangement of atoms in crystalline isomaltulose monohydrate has been determined by single-crystal X-ray diffraction. This technique provides definitive information on bond lengths, bond angles, and the overall molecular conformation in the solid state.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of isomaltulose monohydrate involves the following key steps:

-

Crystal Growth: Single crystals of isomaltulose monohydrate suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution.

-

Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson synthesis. The initial structural model is then refined to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

Molecular Geometry

The following tables summarize the expected bond lengths and angles for the constituent monosaccharide rings and the glycosidic linkage, based on typical values for carbohydrates.

Table 1: Key Bond Lengths in Isomaltulose Monohydrate (Å)

| Bond | Expected Length (Å) |

| C-C (in rings) | 1.52 ± 0.02 |

| C-O (in rings) | 1.43 ± 0.02 |

| C-O (hydroxyl) | 1.43 ± 0.02 |

| C1-O (glycosidic) | 1.40 ± 0.02 |

| O-C6 (glycosidic) | 1.44 ± 0.02 |

Table 2: Key Bond Angles in Isomaltulose Monohydrate (°)

| Angle | Expected Angle (°) |

| C-C-C (in rings) | 109.5 ± 2 |

| C-O-C (in rings) | 111.0 ± 2 |

| C-C-O (in rings) | 109.5 ± 2 |

| C1-O-C6 (glycosidic) | 116 ± 2 |

Hydrogen Bonding Network

In the crystalline state, isomaltulose monohydrate molecules are interconnected by an extensive network of hydrogen bonds. These interactions involve the hydroxyl groups of the sugar and the water molecule of hydration. This hydrogen-bonding network is critical in stabilizing the crystal lattice.[2] A detailed analysis of the hydrogen bond donors, acceptors, and distances would be derived from the full crystallographic data.

Conformation in Solution

In aqueous solution, the conformation of isomaltulose is more dynamic than in the solid state. The primary determinant of its solution conformation is the rotational freedom around the glycosidic bond, defined by the torsion angles φ (phi) and ψ (psi). Nuclear Magnetic Resonance (NMR) spectroscopy is the principal technique used to investigate the solution conformation of disaccharides like isomaltulose.[3]

Experimental Protocol: 2D NMR Spectroscopy (HSQC-TOCSY)

An effective method for elucidating the solution structure of isomaltulose involves two-dimensional NMR techniques, particularly Heteronuclear Single Quantum Coherence-Total Correlation Spectroscopy (HSQC-TOCSY), often performed on supercooled aqueous solutions to slow the exchange of hydroxyl protons.[4]

-

Sample Preparation: A solution of isomaltulose hydrate is prepared in a mixture of D₂O and H₂O (e.g., 1% D₂O/99% H₂O) to allow for the observation of hydroxyl protons. The concentration is typically in the range of 100 mM.[4]

-

NMR Data Acquisition: The sample is placed in an NMR spectrometer, and the temperature is lowered to a supercooled state (e.g., -14 °C).[4] A series of 1D ¹H and 2D HSQC-TOCSY experiments are performed.

-

Spectral Analysis: The HSQC-TOCSY spectrum provides correlations between protons and directly attached carbons, as well as correlations between a given proton and other protons within the same spin system. This allows for the complete assignment of all ¹H and ¹³C resonances.

-

Conformational Analysis: The conformation around the glycosidic linkage is determined by measuring nuclear Overhauser effects (NOEs) between protons on the two sugar rings and by analyzing three-bond J-couplings (³JHH) across the glycosidic bond.

Table 3: Typical ¹H and ¹³C NMR Chemical Shift Ranges for Isomaltulose

| Nucleus | Chemical Shift Range (ppm) |

| ¹H (anomeric) | 4.5 - 5.5 |

| ¹H (ring) | 3.0 - 4.5 |

| ¹³C (anomeric) | 90 - 110 |

| ¹³C (ring) | 60 - 90 |

Note: Specific chemical shifts and coupling constants for isomaltulose can be found in the work of Gottlieb et al. and Roslund et al.[5][6]

Visualization of Molecular Structure and Experimental Workflow

Molecular Connectivity of Isomaltulose

The following diagram illustrates the basic connectivity of the glucose and fructose units in isomaltulose.

Caption: Connectivity diagram of isomaltulose.

Experimental Workflow for Structural Elucidation

The logical flow for determining the structure and conformation of this compound is depicted below.

References

- 1. Isomaltulose - Wikipedia [en.wikipedia.org]

- 2. Crystallographic studies of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nuclear magnetic resonance spectroscopy of carbohydrates - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on Isomaltulose: Natural Occurrence and Discovery

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of isomaltulose, focusing on its natural sources, the history of its discovery, and the methodologies involved in its production and analysis.

Natural Sources of Isomaltulose

Isomaltulose, a structural isomer of sucrose (B13894), is a naturally occurring disaccharide.[1][2] It is found in small quantities in various natural sources, where it exists alongside other sugars like sucrose, glucose, and fructose (B13574).[1][3][4][5][6] Its presence is most notably documented in honey and sugarcane extracts.[1][3][5][7][8][9][10]

Due to its low concentration in these natural matrices, direct extraction for commercial purposes is not economically viable.[6][11] The industrial supply of isomaltulose is therefore reliant on a biotechnological process involving the enzymatic conversion of sucrose.[7][11][12]

Quantitative Data on Natural Occurrence

The concentration of isomaltulose in its natural sources is typically low. The table below summarizes the available quantitative data.

| Natural Source | Isomaltulose Concentration | Reference |

| Honey | < 1% to ~10% of total sugars | [8][13] |

| Sugarcane Juice | Trace amounts | [6][7][10][14] |

Discovery and History

Isomaltulose was first identified in 1957 by researchers Weidenhagen and Lorenz.[12] The discovery was made at a sugar production facility of the German company Südzucker, located in the Palatinate region of Germany.[12] This geographical origin is reflected in its commercial trade name, Palatinose™.[9][12]

The substance was identified as a product of microbial action on sucrose.[12] The key discovery was the identification of an enzyme, now known as sucrose isomerase (or isomaltulose synthase), from the bacterium Protaminobacter rubrum, which was capable of transforming sucrose into isomaltulose.[1] This enzymatic rearrangement converts the α-1,2-glycosidic bond between glucose and fructose in sucrose to a more stable α-1,6-glycosidic bond in isomaltulose.[1][7]

Following its discovery, extensive research was conducted on its physiological properties, leading to its use as a food ingredient and sugar alternative.[1][9] It was first introduced in foods in Japan in 1985 and has since gained regulatory approval in numerous countries, including the European Union (2005) and the United States (2006, GRAS status).[1][7][9][12]

Experimental Protocols

Given the low natural abundance, the most relevant protocols for obtaining and studying isomaltulose involve its enzymatic production from sucrose and its subsequent analytical quantification.

Protocol for Enzymatic Production of Isomaltulose

The industrial production of isomaltulose is a well-established biocatalytic process that leverages sucrose isomerase.

Objective: To convert sucrose to isomaltulose with high yield and purity.

Materials and Reagents:

-

High-purity sucrose (e.g., from beet sugar)[12]

-

Deionized water

-

Buffer solution (e.g., calcium acetate)[8]

-

Immobilized sucrose isomerase (EC 5.4.99.10) from a non-GMO source, such as Protaminobacter rubrum, entrapped in a food-grade matrix like calcium alginate.[8][15]

Methodology:

-

Substrate Preparation: A concentrated solution of food-grade sucrose is prepared in deionized water. The solution is sterilized to prevent microbial contamination.

-

Biocatalytic Conversion: The sucrose solution is passed through a column reactor packed with immobilized cells or the purified enzyme.[16]

-

Enzyme: Sucrose isomerase catalyzes the intramolecular rearrangement of the glycosidic bond of sucrose.

-

Reaction: Sucrose (α-D-glucopyranosyl-(1→2)-β-D-fructofuranoside) → Isomaltulose (α-D-glucopyranosyl-(1→6)-D-fructofuranose).

-

Byproducts: Small amounts of trehalulose, glucose, and fructose may also be formed.[11][14][17]

-

-

Parameter Control: The reaction is carried out under optimized conditions of pH (typically 5.5-6.0) and temperature (around 30-40°C) to maximize enzyme activity and stability.[16][17] The flow rate is controlled to achieve a high conversion rate, often exceeding 95%.[17]

-

Downstream Processing:

-

The resulting solution containing isomaltulose is collected.

-

Purification: Impurities and byproducts are removed using techniques such as filtration and ion-exchange chromatography.[16]

-

Concentration: The purified isomaltulose solution is concentrated by evaporation.

-

Crystallization: Crystalline isomaltulose is obtained from the concentrated solution, followed by drying.

-

Protocol for Analytical Determination by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification and purity assessment of isomaltulose in various matrices.

Objective: To separate and quantify isomaltulose from other saccharides like sucrose, glucose, and maltodextrins.

Instrumentation and Columns:

-

HPLC system with an Evaporative Light Scattering Detector (ELSD) or Refractive Index Detector (RID).[18]

-

Hydrophilic Interaction Liquid Chromatography (HILIC) column.

Mobile Phase and Gradient:

-

A gradient elution is often required for complex samples.[18]

-

Solvent A: Acetonitrile

-

Solvent B: Ammonium formate (B1220265) buffer (e.g., 35 mM, pH 3.75)

-

Example Gradient Program:

-

0–5 min: 18% B

-

5–8 min: Linear gradient from 18% to 35% B

-

8–10 min: Hold at 35% B

-

10–12 min: Linear gradient from 35% to 18% B

-

12–15 min: Re-equilibration at 18% B[18]

-

Methodology:

-

Standard Preparation: Prepare a series of standard solutions of isomaltulose of known concentrations in the mobile phase to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing isomaltulose in the mobile phase, filter through a 0.45 µm filter, and inject into the HPLC system.

-

Analysis: Run the gradient program. Isomaltulose is separated from other carbohydrates based on its differential partitioning between the stationary and mobile phases.

-

Quantification: The peak corresponding to isomaltulose is identified by comparing its retention time with that of the standard. The concentration is calculated based on the peak area and the calibration curve.

Key Pathways and Workflows

The following diagrams illustrate the core processes related to isomaltulose production and metabolism.

Caption: Enzymatic conversion of sucrose to isomaltulose.

Caption: Isomaltulose digestion and metabolic pathway.

Caption: Experimental workflow for isomaltulose production.

References

- 1. Isomaltulose - Wikipedia [en.wikipedia.org]

- 2. Isomaltulose Is Actively Metabolized in Plant Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isomaltulose - Low GI Carbohydrate [rosnutrition.com]

- 4. Isomaltulose [isomaltulose.org]

- 5. Isomaltulose Is Naturally Present in Honey and Sugar Cane. - Isomaltulose, Palatinose | Made-in-China.com [m.made-in-china.com]

- 6. researchgate.net [researchgate.net]

- 7. Low Glycemic Index Prototype Isomaltulose—Update of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel Food Information: Isomaltulose (Palatinose™) - Canada.ca [canada.ca]

- 9. Top 20 Isomaltulose companies - Discovery|PatSnap [discovery.patsnap.com]

- 10. Novel findings on the metabolic effects of the low glycaemic carbohydrate isomaltulose (Palatinose™) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Critical Review on Immobilized Sucrose Isomerase and Cells for Producing Isomaltulose [mdpi.com]

- 12. History – Isomaltulose [isomaltulose.org]

- 13. Naturally found in honey – Isomaltulose [isomaltulose.org]

- 14. researchgate.net [researchgate.net]

- 15. EP0983374A1 - Process for the production of isomaltulose and other products - Google Patents [patents.google.com]

- 16. CN101575629A - Method for producing isomaltulose without purification step - Google Patents [patents.google.com]

- 17. Frontiers | Direct Isomaltulose Synthesis From Beet Molasses by Immobilized Sucrose Isomerase [frontiersin.org]

- 18. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

Isomaltulose Hydrate: A Technical Guide to Solubility in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of isomaltulose hydrate (B1144303) in a range of common solvents. The data and methodologies presented are intended to support research, development, and formulation activities where isomaltulose hydrate is a key component.

Core Topic: Solubility Profile of this compound

Isomaltulose, also known under the trade name Palatinose™, is a disaccharide carbohydrate composed of glucose and fructose (B13574) linked by an α-1,6-glycosidic bond.[1] Unlike its isomer sucrose (B13894) (α-1,2 linkage), this structural difference results in distinct physical and physiological properties, including a lower glycemic index and different solubility characteristics.[1] Understanding the solubility of its hydrate form is critical for its application in various fields, from food technology to pharmaceuticals.

Quantitative Solubility Data

The solubility of isomaltulose is highly dependent on the solvent and the temperature. In general, its solubility increases with temperature. The following tables summarize the quantitative solubility data of isomaltulose in various solvents.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 20 | 38.4 |

| 40 | 78.2 |

| 60 | 133.7 |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility at 25°C (approx.) | Notes |

| Water | 68 mg/mL | Highly soluble. |

| Dimethyl Sulfoxide (DMSO) | 68 mg/mL | Soluble. Fresh DMSO is recommended as absorbed moisture can reduce solubility.[4][5] |

| Ethanol (B145695) | Insoluble | [4][5] |

| Methanol (B129727) | Soluble | Solubility is lower than in water but higher than in ethanol, isopropanol (B130326), or acetone.[6] |

| Isopropanol | Sparingly Soluble | [6] |

| Acetone | Sparingly Soluble | [6] |

The order of solubility in selected pure solvents at a given temperature is: water > methanol > ethanol > isopropanol > acetone.[6]

Experimental Protocols

The determination of solubility is a fundamental experimental procedure. The "shake-flask" method is a widely recognized and reliable technique for this purpose.

Shake-Flask Method for Solubility Determination

This method involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Materials:

-

This compound (crystalline powder)

-

Solvent of interest (e.g., water, ethanol)

-

Glass flasks or vials with airtight seals

-

Shaking incubator or orbital shaker with temperature control

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement

Procedure:

-

Preparation: An excess amount of this compound is added to a known volume of the solvent in a flask. This ensures that a saturated solution is achieved.

-

Equilibration: The flask is sealed and placed in a shaking incubator set to a constant temperature. The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is left undisturbed to allow the undissolved solid to sediment. A sample of the supernatant is then carefully withdrawn.

-

Filtration: The withdrawn sample is filtered to remove any suspended solid particles. The choice of filter membrane should be compatible with the solvent used.

-

Quantification: The concentration of isomaltulose in the clear filtrate is determined using a validated analytical method, such as HPLC with a refractive index detector (RID) or an evaporative light-scattering detector (ELSD).[4]

-

Data Analysis: The solubility is expressed as the concentration of isomaltulose in the saturated solution (e.g., in mg/mL or g/100 mL).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the quantitative analysis of sugars like isomaltulose.

-

Column: A column suitable for carbohydrate analysis, such as an amino-based or HILIC (Hydrophilic Interaction Liquid Chromatography) column, is typically used.

-

Mobile Phase: The mobile phase is often a mixture of acetonitrile (B52724) and water.

-

Detector: A Refractive Index Detector (RID) or an Evaporative Light-Scattering Detector (ELSD) is commonly employed for the detection of non-UV-absorbing compounds like isomaltulose.

-

Calibration: A calibration curve is generated using standard solutions of isomaltulose of known concentrations to accurately quantify the amount in the experimental samples.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the shake-flask method for determining the solubility of this compound.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Rapid HPLC Method for Determination of Isomaltulose in the Presence of Glucose, Sucrose, and Maltodextrins in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

In-depth Technical Guide: Thermal Stability and Degradation Profile of Isomaltulose Hydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isomaltulose, a structural isomer of sucrose, is gaining significant attention in the pharmaceutical and food industries due to its unique physiological properties, including a low glycemic index. This technical guide provides a comprehensive overview of the thermal stability and degradation profile of isomaltulose hydrate (B1144303). By examining data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), this document outlines the key thermal events, including dehydration and decomposition, that characterize this disaccharide. Furthermore, it delves into the chemical pathways of thermal degradation and identifies the resulting products, offering critical insights for formulation development, processing, and stability assessments.

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructose) is a natural disaccharide composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond. Unlike sucrose, which has an α-1,2 linkage, this structural difference imparts distinct chemical and physical properties to isomaltulose, including higher stability under acidic conditions. In pharmaceutical applications, understanding the thermal behavior of excipients like isomaltulose hydrate is paramount for ensuring drug product stability, quality, and safety throughout its lifecycle. This guide synthesizes available data to provide a detailed thermal profile of this compound.

Thermal Stability Analysis

The thermal stability of this compound is primarily assessed using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These techniques provide quantitative data on mass loss and heat flow as a function of temperature, respectively.

Quantitative Thermal Analysis Data

While specific TGA and DSC thermograms for this compound are not abundantly available in public literature, the expected thermal events can be characterized based on the behavior of similar sugar hydrates. The following table summarizes the anticipated key thermal events and their approximate temperature ranges.

| Thermal Event | Temperature Range (°C) | Technique | Observations |

| Dehydration | 90 - 150 | TGA / DSC | Endothermic event corresponding to the loss of water of hydration. A weight loss of approximately 5% is expected for a monohydrate. |

| Melting | 125 - 128 | DSC | Sharp endothermic peak indicating the transition from solid to liquid phase.[1] |

| Decomposition | > 200 | TGA / DSC | Onset of significant weight loss and complex exothermic/endothermic events corresponding to the breakdown of the sugar molecule. |

Experimental Protocols

To ensure reliable and reproducible data, standardized experimental protocols for TGA and DSC are crucial. The following are detailed methodologies adapted for the analysis of sugar hydrates like this compound.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: A small amount of this compound (typically 5-10 mg) is accurately weighed and placed in an inert sample pan (e.g., alumina (B75360) or platinum).

-

Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas like nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The resulting TGA curve plots the percentage of weight loss against temperature. The onset and end temperatures of distinct weight loss steps are determined, and the percentage of weight loss for each step is calculated. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum weight loss rates.

Differential Scanning Calorimetry (DSC)

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is conducted under a controlled inert atmosphere (e.g., nitrogen) at a constant flow rate.

-

Heating Program: The sample and reference are heated from a sub-ambient temperature (e.g., 25°C) to a temperature above the expected decomposition point (e.g., 300°C) at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: The DSC thermogram plots the heat flow as a function of temperature. Endothermic and exothermic events are identified as peaks. The onset temperature, peak temperature, and enthalpy (area under the peak) of events such as dehydration, melting, and decomposition are determined.

Degradation Profile

The thermal degradation of isomaltulose, like other sugars, is a complex process involving various chemical reactions. The primary degradation pathways are caramelization and, in the presence of amino compounds, the Maillard reaction.

Degradation Pathways and Products

At elevated temperatures, isomaltulose will undergo hydrolysis of its glycosidic bond to yield its constituent monosaccharides, glucose and fructose. These monosaccharides then enter into complex degradation pathways.

-

Caramelization: This process occurs when sugars are heated in the absence of amino compounds. It involves a series of reactions including enolization, dehydration, and polymerization, leading to the formation of a variety of products.

-

Key Degradation Products: The thermal degradation of the glucose and fructose moieties of isomaltulose is expected to produce a range of volatile and non-volatile compounds, including:

-

Furan (B31954) derivatives: Such as 5-hydroxymethylfurfural (B1680220) (HMF), a common product from the dehydration of hexoses.

-

Organic acids: Including formic acid, acetic acid, and levulinic acid, which contribute to a decrease in pH.

-

Aldehydes and ketones: Various low molecular weight carbonyl compounds that contribute to the aroma and flavor of heated sugars.

-

Colored polymers: High molecular weight compounds (caramelans, caramelens, and humin) responsible for the brown color of caramelized sugars.

-

The identification of these degradation products is typically achieved through techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal analysis of this compound.

Isomaltulose Degradation Pathway

Caption: Simplified thermal degradation pathway of isomaltulose.

Conclusion

This compound exhibits a thermal profile characterized by distinct dehydration and decomposition events. While it is generally considered to have good thermal stability, particularly in acidic conditions, it is susceptible to degradation at elevated temperatures through caramelization, leading to the formation of furan derivatives, organic acids, and colored polymers. A thorough understanding of these thermal properties and degradation pathways is essential for scientists and professionals in drug development to optimize manufacturing processes, ensure product stability, and maintain the quality and safety of pharmaceutical formulations containing this compound. Further studies employing techniques like Py-GC-MS are warranted to fully elucidate the complex mixture of degradation products.

References

An In-depth Technical Guide on the Hygroscopicity of Isomaltulose Hydrate Powder

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isomaltulose, a disaccharide carbohydrate composed of glucose and fructose, is utilized in the food and pharmaceutical industries for its low glycemic index and stability.[1][2] The hydrate (B1144303) form of isomaltulose is often supplied as a crystalline powder. A critical physicochemical property of any powdered excipient or active ingredient is its hygroscopicity, which describes its tendency to take up moisture from the atmosphere. This property significantly influences the material's handling, processing, storage stability, and performance in a final formulation.[3]

This technical guide provides a comprehensive overview of the hygroscopicity of isomaltulose hydrate powder. It consolidates available data, outlines relevant experimental protocols for hygroscopicity determination, and presents logical workflows for assessing this critical material attribute. While specific quantitative moisture sorption isotherm data for pure this compound powder is not extensively available in public literature, this guide leverages information from technical data sheets of commercial products and general principles of powder hygroscopicity to provide a thorough understanding.

Physicochemical Properties of this compound

This compound is a white, crystalline, odorless powder with a mild sweet taste.[4] It is a reducing disaccharide and exists as a monohydrate.[5] Key properties are summarized in the table below.

| Property | Value/Description | Source(s) |

| Chemical Name | 6-O-α-D-glucopyranosyl-D-fructofuranose monohydrate | [5] |

| Molecular Formula | C₁₂H₂₂O₁₁·H₂O | [6] |

| Molecular Weight | 360.31 g/mol | [7] |

| Appearance | White or colorless, crystalline powder | [4] |

| Solubility | Soluble in water | [4] |

| Hygroscopicity | Very low | [8][9] |

| Recommended Storage | Temperature 15 °C - 30 °C, Relative humidity not more than 60% | [4] |

| Stability | Remains stable at 25 °C and relative humidity up to 85% | [8] |

| Water Content | Max. 6.0 g/100 g (Karl Fischer titration) | [4] |

Hygroscopicity Profile of this compound Powder

Based on manufacturer data, this compound powder exhibits very low hygroscopicity.[8][9] This is a significant advantage in formulation development, as it suggests good physical stability and handling properties even under conditions of fluctuating humidity. The powder is reported to remain stable at 25°C and a relative humidity (RH) of up to 85%.[8] For long-term storage, a relative humidity of not more than 60% is recommended to maintain its optimal physical properties.[4]

Moisture Sorption Isotherm

Critical Relative Humidity (CRH)

The critical relative humidity is the RH at which a crystalline solid begins to absorb a significant amount of moisture, leading to deliquescence. Given that this compound powder is stable up to 85% RH, its CRH is likely above this value at 25°C.[8] This high CRH contributes to its excellent physical stability and resistance to caking.

Experimental Protocols for Hygroscopicity Assessment

The hygroscopicity of a powdered substance like this compound can be quantitatively determined using several established methods. The two most common techniques are the static gravimetric method using saturated salt solutions and dynamic vapor sorption (DVS).

Static Gravimetric Method (Saturated Salt Slurry Method)

This classic method involves exposing a pre-weighed, dried sample of the powder to a series of sealed chambers, each containing a saturated salt solution that maintains a specific, known relative humidity at a constant temperature.

Protocol:

-

Sample Preparation: Dry a known quantity of this compound powder in a vacuum oven at an appropriate temperature (e.g., 40-60°C) until a constant weight is achieved. This establishes the dry weight of the sample.

-

Humidity Chambers: Prepare a series of desiccators or sealed chambers, each containing a saturated solution of a different salt to create a range of relative humidities. (See table below for examples).

-

Equilibration: Place accurately weighed samples of the dried powder in open containers within each humidity chamber.

-

Weight Measurement: Periodically remove the samples and weigh them until they reach a constant weight, indicating that equilibrium with the surrounding atmosphere has been achieved.

-

Data Analysis: Calculate the equilibrium moisture content (EMC) at each relative humidity using the following formula:

EMC (% w/w) = [(We - Wd) / Wd] x 100

Where:

-

We is the equilibrium weight of the sample.

-

Wd is the dry weight of the sample.

-

-

Isotherm Construction: Plot the EMC as a function of the relative humidity (or water activity) to generate the moisture sorption isotherm.

Table of Saturated Salt Solutions and their Corresponding Relative Humidities at 25°C:

| Saturated Salt Solution | Relative Humidity (%) at 25°C |

| Lithium Chloride (LiCl) | 11.3 |

| Magnesium Chloride (MgCl₂) | 32.8 |

| Potassium Carbonate (K₂CO₃) | 43.2 |

| Sodium Bromide (NaBr) | 57.6 |

| Sodium Chloride (NaCl) | 75.3 |

| Potassium Chloride (KCl) | 84.3 |

| Potassium Nitrate (KNO₃) | 93.6 |

Dynamic Vapor Sorption (DVS)

DVS is a more rapid and automated method for determining moisture sorption characteristics. It involves continuously monitoring the mass of a sample as it is exposed to a precisely controlled, stepwise or ramped profile of relative humidity at a constant temperature.

Protocol:

-

Sample Preparation: Place a small, accurately weighed sample of this compound powder into the DVS instrument's microbalance.

-

Drying: The instrument will typically start with a drying step, exposing the sample to a stream of dry gas (0% RH) at a set temperature until a stable mass is recorded.

-

Sorption Phase: The relative humidity of the gas stream is then increased in a series of programmed steps (e.g., 10% RH increments from 0% to 90%). The instrument holds the RH at each step until the sample's mass equilibrates.

-

Desorption Phase: After reaching the maximum RH, the process is reversed, and the RH is decreased in steps back to 0% to measure moisture loss.

-

Data Analysis: The instrument's software automatically records the mass change at each RH step and generates both sorption and desorption isotherms. This can also reveal hysteresis, where the desorption curve does not follow the sorption curve.

Visualizations of Experimental Workflows and Logical Relationships

Workflow for Static Gravimetric Hygroscopicity Testing

Caption: Workflow for determining hygroscopicity using the static gravimetric method.

Workflow for Dynamic Vapor Sorption (DVS) Analysis

Caption: Automated workflow for Dynamic Vapor Sorption (DVS) analysis.

Implications for Formulation and Drug Development

The low hygroscopicity of this compound powder offers several advantages for researchers, scientists, and drug development professionals:

-

Improved Stability: The minimal moisture uptake helps to prevent physical changes such as caking and agglomeration, as well as chemical degradation that can be accelerated by moisture. This leads to a longer shelf life for both the raw material and the final product.

-

Enhanced Flowability: Powders that do not readily absorb moisture tend to have better flow properties, which is crucial for manufacturing processes such as tableting and capsule filling to ensure uniform dosage.

-

Simplified Handling and Storage: The low hygroscopicity reduces the need for stringent environmental controls during handling and storage, potentially lowering manufacturing costs.

-

Predictable Performance: The consistent physical state of the powder over a wide range of humidity conditions ensures more predictable and reproducible performance in formulations.

Conclusion

This compound powder is a physically stable excipient with very low hygroscopicity. While detailed public data on its moisture sorption isotherm is limited, information from manufacturers indicates that it remains stable at ambient temperatures up to a relative humidity of 85%.[8] This characteristic makes it an excellent candidate for use in solid dosage forms and other formulations where moisture sensitivity is a concern. For precise characterization, it is recommended that researchers perform their own hygroscopicity studies using standardized methods such as the static gravimetric technique or Dynamic Vapor Sorption, as outlined in this guide. The inherent stability of this compound with respect to atmospheric moisture simplifies its handling and storage and contributes to the development of robust and reliable pharmaceutical and nutraceutical products.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beneo.com [beneo.com]

- 5. IMCD - Leading Speciality Chemicals & Ingredients Distributor [imcd.bg]

- 6. saigaonutri.com [saigaonutri.com]

- 7. This compound | CAS No- 13718-94-0 | Simson Pharma Limited [simsonpharma.com]

- 8. Palatinose™ | The better alternative to common sugars | BENEO [beneo.com]

- 9. Carbohydrates Palatinose™ & Isomalt | BENEO's carbohydrates [beneo.com]

Unveiling the Solid State: A Technical Guide to the Crystalline Structure of Isomaltulose Hydrate

For Immediate Release

This technical guide provides a comprehensive overview of the crystalline structure of isomaltulose hydrate (B1144303), also known as palatinose (B82088) hydrate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data and outlines the experimental protocols utilized for its determination. Isomaltulose, a structural isomer of sucrose, presents unique physicochemical properties valuable in food and pharmaceutical applications. Its stable crystalline form, which incorporates water, is crucial for its application and handling.

Core Crystallographic Data

The definitive determination of the crystal structure of isomaltulose monohydrate (C₁₂H₂₂O₁₁·H₂O) was first reported by Dreissig and Luger in 1973. Their work, published in Acta Crystallographica, provides the foundational data for understanding the solid-state architecture of this disaccharide. The key crystallographic parameters have been compiled from their findings.

| Parameter | Value |

| Chemical Formula | C₁₂H₂₂O₁₁·H₂O |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | |

| a | 9.052 Å[1] |

| b | 12.155 Å[1] |

| c | 14.127 Å[1] |

| Volume | 1555.5 ų |

| Molecules per Unit Cell (Z) | 4 |

| Final R-value | 0.039[1] |

Experimental Protocol for Structure Determination

The determination of the crystalline structure of isomaltulose monohydrate involved a multi-step process, from sample preparation to data analysis. The following protocol is based on the methodologies described in the foundational crystallographic study by Dreissig and Luger[1].

Crystallization

Single crystals of isomaltulose monohydrate suitable for X-ray diffraction analysis were obtained. While the specific crystallization conditions such as solvent, temperature, and method (e.g., slow evaporation, cooling) are crucial for obtaining high-quality crystals, these details are often specific to the laboratory and the purity of the starting material.

Data Collection

A single crystal was mounted on a diffractometer. The crystal was then exposed to a monochromatic X-ray beam, and the diffraction patterns were collected. Key aspects of this process include:

-

Radiation Source: A specific wavelength of X-ray radiation is used, typically from a copper or molybdenum source.

-

Temperature: Data collection is often performed at low temperatures to reduce thermal motion of the atoms and improve the quality of the diffraction data.

-

Diffractometer: A four-circle diffractometer was used to orient the crystal and collect the diffraction data.

Structure Solution and Refinement

The collected diffraction data was processed to determine the unit cell dimensions and the space group. The phase problem was solved using direct methods, specifically the tangent formula, to generate an initial model of the crystal structure. This initial model was then refined using least-squares methods to improve the fit between the calculated and observed diffraction data. The final R-value of 0.039 indicates a high level of agreement between the final model and the experimental data.

Experimental Workflow

The logical flow of determining the crystal structure of isomaltulose hydrate is depicted in the diagram below.

References

An In-Depth Technical Guide to the Sweetness Profile and Sensory Properties of Isomaltulose Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the sweetness profile and sensory properties of isomaltulose hydrate. It delves into the quantitative and qualitative characteristics of this disaccharide, details the experimental methodologies used for its sensory evaluation, and explores the underlying physiological mechanisms of its taste perception.

Executive Summary

Isomaltulose, a structural isomer of sucrose (B13894), offers a clean, sucrose-like sweetness with approximately half the sweetening power of table sugar and no undesirable aftertaste.[1][2][3] Its temporal profile, including the onset, peak, and duration of sweetness, closely mimics that of sucrose.[2] These sensory attributes, combined with its physiological benefits, make isomaltulose a valuable ingredient in various applications. This guide synthesizes the current scientific understanding of isomaltulose's sensory properties, the methods used to evaluate them, and the molecular pathways involved in its perception.

Sweetness Profile and Sensory Attributes

The sensory characteristics of isomaltulose have been evaluated in various studies, consistently highlighting its similarity to sucrose.

Quantitative Sensory Data

| Sensory Attribute | This compound | Sucrose (Reference) | Key Findings & Citations |

| Sweetness Intensity | Approximately 42-50% that of sucrose. | 100% (Reference) | Consistently reported to be about half as sweet as sucrose.[1] |

| Taste Profile | Clean, natural, sucrose-like sweetness. | Clean, sweet. | Described as having a taste profile very similar to regular sugar. |

| Aftertaste | No significant or lingering aftertaste. | No significant aftertaste. | A key advantage of isomaltulose is its lack of undesirable aftertastes. |

| Side Tastes | Minimal to no bitter, metallic, or chemical notes. | Minimal to no side tastes. | Studies using Temporal Check-all-that-Apply (TCATA) methodology found minimal side tastes for isomaltulose. |

| Mouthfeel | Generally similar to sucrose; can influence texture in food applications. | Provides bulk and texture. | In some food matrices, isomaltulose has been noted to affect texture, such as creating softer muffins. |

Temporal Sweetness Profile

A study utilizing the Temporal Check-all-that-Apply (TCATA) method provided a detailed comparison of the dynamic sensory profile of isomaltulose and other sweeteners. The findings indicate that the temporal profile of isomaltulose is remarkably similar to that of sucrose.

-

Sweetness Onset: Isomaltulose exhibits a rapid onset of sweetness, comparable to that of sucrose.

-

Peak Sweetness: The time to reach peak sweetness for isomaltulose is similar to sucrose.

-

Sweetness Decay: The rate at which the sweetness sensation diminishes for isomaltulose mirrors that of sucrose, without significant lingering.

Experimental Protocols for Sensory Evaluation

The sensory properties of sweeteners are evaluated using a variety of established methodologies. Below are detailed protocols for key experiments relevant to assessing the sensory profile of isomaltulose.

Panelist Selection and Training

A trained sensory panel is essential for obtaining reliable and reproducible data.

Panelist Screening:

-

Recruitment: Panelists are recruited based on their interest, availability, and general health.

-

Sensory Acuity Tests: Candidates undergo a series of screening tests to evaluate their ability to detect and describe basic tastes (sweet, sour, salty, bitter, umami), odors, and textures.

-

Discrimination Tests: Triangle tests or paired comparison tests are used to assess a candidate's ability to discriminate between samples with subtle differences.

Panelist Training:

-

Attribute Familiarization: Panelists are trained to recognize and define a standardized vocabulary of sensory attributes relevant to sweeteners, such as "sweet," "bitter," "metallic," "aftertaste," and various mouthfeel descriptors.

-

Reference Standards: Panelists are provided with reference standards to anchor their perceptions of attribute intensities. For example, a series of sucrose solutions of varying concentrations can be used as references for sweetness intensity.

-

Scale Usage: Panelists are trained on the proper use of the selected intensity scale (e.g., a 15-cm line scale or a 9-point category scale).

-

Calibration: Regular calibration sessions are held to ensure that all panelists are using the sensory vocabulary and intensity scales consistently.

Quantitative Descriptive Analysis (QDA)

QDA is a comprehensive method for identifying and quantifying the sensory attributes of a product.

Methodology:

-

Lexicon Development: The trained panel collaboratively develops a list of descriptive terms (lexicon) that fully encompass the sensory experience of the sweetener solutions being tested (e.g., isomaltulose and sucrose at various concentrations).

-

Reference Standards: For each descriptor in the lexicon, reference materials are selected to represent different points on the intensity scale.

-

Sample Evaluation: Panelists individually evaluate the coded, randomized samples in a controlled environment. They rate the intensity of each attribute on an unstructured line scale (typically 15 cm).

-

Data Analysis: The data from the line scales are converted to numerical scores. Analysis of Variance (ANOVA) and multivariate analysis techniques are used to determine significant differences between the samples for each attribute.

Time-Intensity (TI) Analysis

TI analysis measures the intensity of a specific sensory attribute over time.

Methodology:

-

Attribute Selection: A single attribute, such as "sweetness" or "bitterness," is selected for evaluation.

-

Sample Presentation: Panelists are presented with the sample and are instructed to begin rating the intensity of the selected attribute from the moment of intake.

-

Data Collection: Using a computerized system, panelists continuously record the perceived intensity of the attribute over a set period (e.g., 60-120 seconds) by moving a cursor along a scaled line.

-

Data Analysis: The resulting time-intensity curves are analyzed to extract key parameters, including:

-

Maximum intensity (Imax)

-

Time to maximum intensity (Tmax)

-

Plateau time (duration at maximum intensity)

-

Duration of sensation

-

Area under the curve (total perceived intensity)

-

Temporal Check-all-that-Apply (TCATA)

TCATA is a dynamic method where panelists select all applicable sensory attributes to describe a product over time.

Methodology:

-

Attribute List: A list of relevant sensory descriptors is provided to the panelists.

-

Sample Evaluation: Upon tasting the sample, panelists select (check) all attributes that they perceive at any given moment. They can check and uncheck attributes as their perception changes over the evaluation period (e.g., 60 seconds).

-

Data Analysis: The data is analyzed to generate curves representing the proportion of panelists who selected each attribute at each point in time. This provides a dynamic representation of the product's sensory profile.

Sweet Taste Signaling Pathway

The perception of sweet taste is initiated by the interaction of sweet compounds with a specific G-protein coupled receptor (GPCR) on the surface of taste receptor cells.

The Sweet Taste Receptor: T1R2/T1R3

The primary receptor for sweet taste is a heterodimer composed of two protein subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3). This receptor possesses multiple binding sites, which explains its ability to recognize a wide variety of sweet-tasting molecules, including sugars, artificial sweeteners, and sweet proteins. While the precise binding mode of isomaltulose has not been explicitly detailed in the literature, it is understood that sugars like sucrose can interact with both the T1R2 and T1R3 subunits.

Signal Transduction Cascade

The binding of a sweet molecule, such as isomaltulose, to the T1R2/T1R3 receptor initiates a cascade of intracellular events:

-

Receptor Activation: The binding of the sweetener causes a conformational change in the T1R2/T1R3 receptor.

-

G-Protein Activation: The activated receptor then activates a heterotrimeric G-protein called gustducin. This involves the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of gustducin.

-

Second Messenger Production: The activated α-gustducin, in turn, activates phospholipase C-β2 (PLCβ2). PLCβ2 catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 binds to IP3 receptors on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm.

-

TRPM5 Channel Activation: The increase in intracellular Ca2+ activates the Transient Receptor Potential cation channel subfamily M member 5 (TRPM5).

-

Depolarization and Neurotransmitter Release: The opening of the TRPM5 channel allows an influx of sodium ions (Na+), which depolarizes the taste receptor cell. This depolarization triggers the release of neurotransmitters, such as ATP, which then activate afferent nerve fibers that transmit the sweet taste signal to the brain.

An alternative pathway involving the production of cyclic AMP (cAMP) has also been proposed for the signaling of some sugars.

Visualizations

Experimental Workflow for Sensory Evaluation

Experimental Workflow for Sensory Evaluation

Sweet Taste Signal Transduction Pathway

Canonical Sweet Taste Signal Transduction Pathway

References

Methodological & Application

Application Notes: Isomaltulose Hydrate in Microbial Fermentation

Introduction

Isomaltulose (6-O-α-D-glucopyranosyl-D-fructofuranose), a structural isomer of sucrose (B13894), is a disaccharide naturally found in honey and sugarcane juice.[1][2] It is produced industrially via enzymatic rearrangement of sucrose from beet sugar.[3] Unlike sucrose, which has an α-1,2 glycosidic bond, isomaltulose possesses a more stable α-1,6 linkage between its glucose and fructose (B13574) units.[4][5] This structural difference imparts several key properties, including a lower glycemic index, non-cariogenicity, and higher stability under acidic conditions and during processing. In microbial fermentation, isomaltulose hydrate (B1144303) serves as a versatile molecule, acting as a fermentable substrate for producing high-value biochemicals, a prebiotic for modulating gut microbiota, and the target product in bioconversion processes. These applications are of significant interest to researchers in biotechnology, food science, and drug development.

Application 1: Isomaltulose as a Carbon Source for Biofuel Production

Isomaltulose can be utilized as a fermentable sugar for the production of biofuels, such as bioethanol. Specific strains of yeast, particularly Saccharomyces cerevisiae, have demonstrated the ability to metabolize isomaltulose and convert it into ethanol (B145695) under anaerobic conditions. This application is relevant for bio-refinery processes where alternative sugar feedstocks are being explored. The efficiency of this fermentation is strain-dependent, with some strains showing specific growth rates and ethanol yields comparable to those achieved with traditional sugars like sucrose.

Quantitative Data: Bioethanol Production from Isomaltulose

The following table summarizes key performance metrics for the fermentation of isomaltulose into ethanol by different Saccharomyces cerevisiae strains.

| Microorganism Strain | Substrate(s) | Specific Growth Rate (μ_MAX_) on Isomaltulose | Ethanol Yield (g ethanol / g sugar) | Reference |

| Saccharomyces cerevisiae BIE104 | Isomaltulose | 0.26 h⁻¹ | > 0.3 g/g | |

| Saccharomyces cerevisiae | Isomaltulose | ≥ 0.25 h⁻¹ (preferred) | > 0.45 g/g (preferred) |

Experimental Protocol: Bioethanol Fermentation

This protocol outlines a typical batch fermentation process for producing ethanol from isomaltulose using a selected yeast strain.

1. Media Preparation:

-

Prepare a fermentation medium containing:

-

Isomaltulose: 50-100 g/L (as the primary carbon source)

-

Yeast Extract: 10 g/L

-

Peptone: 20 g/L

-

(Or a defined minimal medium supplemented with necessary salts and vitamins)

-

-

Adjust the pH of the medium to 5.0-5.5.

-

Sterilize the medium by autoclaving at 121°C for 20 minutes.

2. Inoculum Preparation:

-

Grow a seed culture of the selected Saccharomyces cerevisiae strain (e.g., BIE104) in a suitable liquid medium (e.g., YPD) overnight at 30°C with shaking.

-

Harvest the cells by centrifugation and wash with sterile water to remove residual medium.

-

Resuspend the cell pellet in a small volume of the sterile fermentation medium.

3. Fermentation:

-

Inoculate the sterile fermentation medium with the prepared yeast culture to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.

-

Conduct the fermentation in a bioreactor or a flask fitted with a water lock to maintain anaerobic conditions.

-

Maintain the temperature at 30°C. Agitation may be applied (e.g., 150 rpm) to ensure homogeneity.

-

Monitor the fermentation progress by taking samples periodically.

4. Analysis:

-

Measure cell growth by monitoring the OD₆₀₀.

-

Determine the concentration of residual isomaltulose and produced ethanol using High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., an Aminex HPX-87H column) and a refractive index (RI) detector.

Workflow for Bioethanol Production

Caption: Workflow for bioethanol production from isomaltulose.

Application 2: Prebiotic Fermentation for Gut Health

Isomaltulose is selectively utilized by beneficial gut microorganisms, demonstrating significant prebiotic activity. Unlike sucrose, which is rapidly absorbed in the small intestine, isomaltulose travels largely intact to the colon where it is fermented by gut bacteria. This fermentation promotes the growth of beneficial genera such as Faecalibacterium and Bifidobacteria while inhibiting potential pathogens. The primary metabolic end-products are short-chain fatty acids (SCFAs), including butyrate (B1204436) and propionate, which are crucial for maintaining intestinal homeostasis and overall host health.

Quantitative Data: Isomaltulose's Effect on Gut Microbiota and SCFA Production in Rats

| Parameter | Control Group | Isomaltulose Group | Effect | Reference |

| Relative Abundance of Bacterial Genera | ||||

| Faecalibacterium | Lower | Higher | Increased | |

| Phascolarctobacterium | Lower | Higher | Increased | |

| Shuttleworthia (pathogen) | Higher | Lower | Decreased | |

| SCFA Concentration | ||||

| Propionate | Lower | Higher | Elevated | |

| Butyrate | Lower | Higher | Significantly Elevated |

Experimental Protocol: In Vivo Assessment of Prebiotic Activity

This protocol describes an animal study to evaluate the impact of isomaltulose on gut microbiota composition and function.

1. Animal Model and Diet:

-

Use male Sprague-Dawley rats (or a similar model).

-

Acclimatize the animals for one week with standard chow and water.

-

Divide the animals into two groups (n=6-12 per group):

-

Control Group: Receives normal drinking water.

-

Isomaltulose (IsoMTL) Group: Receives drinking water containing 10% (w/w) isomaltulose.

-

-

Provide free access to the respective water sources and standard chow for the duration of the study (e.g., five weeks).

2. Sample Collection:

-

Monitor body weight, food intake, and water intake regularly.

-

Collect fresh fecal samples at the end of the study period. Immediately freeze samples at -80°C for DNA extraction.

-

At the end of the experiment, euthanize the animals and collect cecal contents for SCFA analysis.

3. Microbiota Analysis (16S rRNA Sequencing):

-

Extract total genomic DNA from the fecal samples using a commercial DNA isolation kit.

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using specific primers.

-

Perform high-throughput sequencing on the amplicons (e.g., using an Illumina MiSeq platform).

-

Process the sequencing data using bioinformatics pipelines (e.g., QIIME 2) to determine microbial composition, diversity (alpha and beta), and relative abundances at different taxonomic levels.

4. SCFA Analysis (Targeted Metabolomics):

-

Homogenize the cecal contents.

-

Perform a derivatization step followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the concentrations of key SCFAs (e.g., acetate, propionate, butyrate).

Signaling Pathway: Isomaltulose Fermentation in the Gut

Caption: Isomaltulose's prebiotic effect on gut microbiota.

Application 3: Bioproduction of Isomaltulose from Sucrose

The primary industrial method for producing isomaltulose is through the microbial conversion of sucrose. This biotransformation is catalyzed by the enzyme sucrose isomerase (SIase), which is produced by various microorganisms, including strains of Corynebacterium glutamicum, Serratia sp., Erwinia sp., and Protaminobacter rubrum. The process can utilize either free or, more commonly, immobilized whole cells, which enhances stability and allows for repeated use in batch or continuous reactors. Using low-cost feedstocks like sugar beet or cane molasses makes this a cost-effective method for large-scale production.

Quantitative Data: Microbial Production of Isomaltulose

| Microorganism/System | Substrate | Isomaltulose Titer | Yield / Conversion Rate | Productivity | Reference |

| Engineered Corynebacterium glutamicum IS7 | Cane Molasses | 170.1 g/L | 0.97 g/g | - | |

| Immobilized C. glutamicum (RCSI2) | Sucrose (500 g/L) | 453.0 g/L | 90.6% (conversion) | 41.2 g/L/h | |

| Immobilized Serratia sp. M1 | Sucrose (60%) | - | >70% (for 30 cycles) | - | |

| Immobilized Erwinia sp. D12 | Sucrose | 323.38 g/L | - | - |

Experimental Protocol: Isomaltulose Production with Immobilized Cells

This protocol describes the production of isomaltulose using microbial cells immobilized in calcium alginate beads.

1. Cell Cultivation:

-

Cultivate the selected microorganism (e.g., Serratia sp. or C. glutamicum) in a suitable growth medium (e.g., nutrient broth or a specialized fermentation medium) until it reaches the late logarithmic or early stationary phase to maximize cell mass and enzyme activity.

-

Harvest the cells by centrifugation at 4°C and wash them with a sterile buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Cell Immobilization:

-

Prepare a sterile 2-3% (w/v) sodium alginate solution.

-

Mix the harvested wet cell paste with the sodium alginate solution to achieve a final cell concentration of 20-30% (w/v).

-

Extrude the cell-alginate mixture dropwise into a sterile, gently stirring 2-4% (w/v) calcium chloride (CaCl₂) solution using a syringe or peristaltic pump.

-

Allow the resulting beads to harden in the CaCl₂ solution for 1-2 hours at 4°C.

-

Wash the immobilized cell beads with sterile water or buffer to remove excess calcium ions and un-encapsulated cells.

3. Bioconversion Reaction:

-

Prepare a high-concentration substrate solution of 40-60% (w/v) sucrose in a suitable buffer (e.g., citrate-phosphate buffer, pH 6.0). Using molasses as a substrate is also a common industrial practice.

-

Add the immobilized beads to the sucrose solution in a stirred-tank bioreactor or a packed-bed reactor.

-

Maintain the reaction at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

-

Monitor the reaction by taking samples periodically.

4. Analysis and Recovery:

-

Analyze the concentrations of sucrose, isomaltulose, and by-products (glucose, fructose, trehalulose) by HPLC.

-

After the reaction reaches the desired conversion level, separate the immobilized beads from the product solution by filtration or decantation. The beads can be washed and reused for subsequent batches.

-

The resulting isomaltulose solution can be further purified by chromatography and crystallized.

Workflow for Isomaltulose Bioproduction

References

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. researchgate.net [researchgate.net]

- 3. Isomaltulose - Wikipedia [en.wikipedia.org]

- 4. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isomaltulose Exhibits Prebiotic Activity, and Modulates Gut Microbiota, the Production of Short Chain Fatty Acids, and Secondary Bile Acids in Rats [mdpi.com]

Application Notes and Protocols for Isomaltulose Hydrate as a Carbon Source in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selection of an appropriate carbon source is a critical factor in optimizing cell culture processes for the production of biotherapeutics. Glucose is the most common carbon source used in mammalian cell culture media. However, high glucose concentrations can lead to increased production of lactate (B86563), a metabolic byproduct that can inhibit cell growth and reduce recombinant protein productivity. Isomaltulose, a structural isomer of sucrose, presents a promising alternative. Composed of glucose and fructose (B13574) linked by an α-1,6 glycosidic bond, isomaltulose is metabolized more slowly than glucose.[1][2] This slower metabolism has the potential to reduce lactate formation, leading to a more efficient and stable cell culture environment.

These application notes provide a comprehensive overview of the use of isomaltulose hydrate (B1144303) as a carbon source in mammalian cell culture, with a focus on Chinese Hamster Ovary (CHO) cells, a commonly used cell line for monoclonal antibody (mAb) production.

Principle

Isomaltulose is a disaccharide that is hydrolyzed into glucose and fructose.[1] Unlike sucrose, which has an α-1,2 glycosidic linkage, the α-1,6 linkage in isomaltulose is cleaved at a significantly lower rate by cellular enzymes.[1] This slow hydrolysis results in a gradual release of monosaccharides into the cell culture medium, preventing the rapid glucose uptake and subsequent overflow metabolism that leads to lactate accumulation. By providing a more sustained energy source, isomaltulose may help maintain a more balanced metabolic state, potentially enhancing cell longevity and protein production.

Potential Advantages of Using Isomaltulose Hydrate

-

Reduced Lactate Production: The primary advantage is the potential for significantly lower lactate accumulation in the culture medium, which can alleviate metabolic stress on the cells.

-

Improved Metabolic Efficiency: A shift away from high glycolytic flux can lead to a more efficient use of the carbon source for energy production and biomass synthesis.

-

Enhanced Product Quality: Alterations in cellular metabolism can influence post-translational modifications, such as N-glycosylation of recombinant proteins. The use of alternative sugars has been shown to modulate glycosylation profiles.[3][4]

-

Increased Process Stability: A more stable culture environment with lower toxic byproduct accumulation can lead to more robust and reproducible bioprocesses.

Data Presentation

The following tables summarize hypothetical comparative data based on the expected metabolic effects of isomaltulose in contrast to glucose in a typical fed-batch CHO cell culture for monoclonal antibody (mAb) production. It is important to note that direct experimental data for isomaltulose in this specific application is limited, and these tables are illustrative of the anticipated outcomes.

Table 1: Comparison of Cell Growth and Viability

| Carbon Source | Peak Viable Cell Density (x 10^6 cells/mL) | Integral of Viable Cell Density (IVCD) (x 10^9 cells·h/L) | Viability at Harvest (%) |

| Glucose (Control) | 18.5 ± 1.2 | 1500 ± 100 | 85 ± 5 |

| This compound | 17.8 ± 1.5 | 1650 ± 120 | 92 ± 4 |